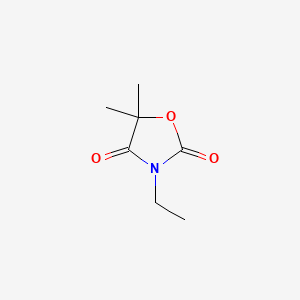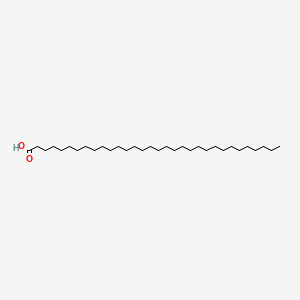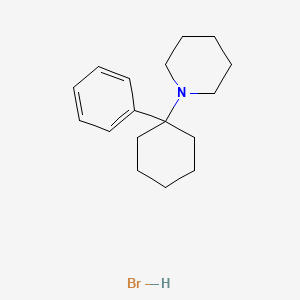![molecular formula C11H15NO4S B1200578 [(Mesitylsulfonyl)amino]acetic acid CAS No. 313252-46-9](/img/structure/B1200578.png)
[(Mesitylsulfonyl)amino]acetic acid
Overview
Description
[(Mesitylsulfonyl)amino]acetic acid is a sulfonamide compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol. This compound features a sulfonamide group attached to an acetic acid moiety, making it a versatile chemical used in various scientific research applications.
Mechanism of Action
Target of Action
It is classified as a sulfonamide , a group of compounds known to inhibit carbonic anhydrase enzymes in various organisms
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid . .
Biochemical Analysis
Biochemical Properties
2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to interact with enzymes and proteins by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This interaction leads to the inhibition of the enzyme, which is crucial in the folate synthesis pathway in bacteria . Additionally, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Cellular Effects
The effects of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid on cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydropteroate synthase by 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid can lead to a decrease in folate synthesis, which is essential for DNA synthesis and repair. This can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Molecular Mechanism
At the molecular level, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid exerts its effects primarily through enzyme inhibition. The sulfonamide group of the compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of PABA to dihydropteroate . This inhibition disrupts the folate synthesis pathway, leading to a reduction in the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. Consequently, this affects DNA synthesis and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that sulfonamides can undergo degradation under certain conditions, such as exposure to light and heat . The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid in in vitro and in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in prolonged effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid vary with different dosages in animal models. At low doses, the compound may selectively inhibit dihydropteroate synthase without causing significant toxicity. At higher doses, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a therapeutic effect, while exceeding this threshold can result in toxicity.
Metabolic Pathways
2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid is involved in metabolic pathways related to folate synthesis. The compound interacts with dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from PABA and dihydropteridine pyrophosphate . This interaction inhibits the enzyme, leading to a decrease in the production of dihydropteroate and subsequently tetrahydrofolate. The reduction in tetrahydrofolate levels affects various metabolic processes, including nucleotide and amino acid synthesis.
Transport and Distribution
The transport and distribution of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid within cells and tissues are influenced by its chemical properties. The compound may be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid can localize to different cellular compartments, depending on its interactions with binding proteins and other biomolecules. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid may localize to the cytoplasm, where it can interact with dihydropteroate synthase and inhibit its activity. The localization of the compound to other organelles, such as the nucleus or mitochondria, may also influence its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Mesitylsulfonyl)amino]acetic acid typically involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: [(Mesitylsulfonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Mesitylsulfonyl)amino]acetic acid is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-[(2,4,6-Trimethylphenyl)sulfonylamino]propionic acid
- 2-[(2,4,6-Trimethylphenyl)sulfonylamino]butyric acid
- 2-[(2,4,6-Trimethylphenyl)sulfonylamino]valeric acid
Comparison: Compared to its analogs, [(Mesitylsulfonyl)amino]acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its acetic acid moiety allows for different reactivity and interaction profiles compared to propionic, butyric, and valeric acid derivatives.
Properties
IUPAC Name |
2-[(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-8(2)11(9(3)5-7)17(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMAKTHWTJUNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide](/img/structure/B1200511.png)

